5-{(E)-[(4-methoxybenzyl)amino]methylidene}-3-methyl-1,3-thiazolane-2,4-dione
Description
5-{(E)-[(4-Methoxybenzyl)amino]methylidene}-3-methyl-1,3-thiazolane-2,4-dione is a thiazolidine-2,4-dione (TZD) derivative characterized by a substituted benzylidene group at the 5-position and a 3-methyl substituent on the thiazolidine ring. The (E)-configuration of the methylidene group and the 4-methoxybenzylamino moiety are critical for its structural and electronic properties. Its synthesis typically involves condensation reactions between thiazolidine-2,4-dione intermediates and substituted aromatic aldehydes or amines, followed by purification via recrystallization or chromatography .
Properties
IUPAC Name |
4-hydroxy-5-[(4-methoxyphenyl)methyliminomethyl]-3-methyl-1,3-thiazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-15-12(16)11(19-13(15)17)8-14-7-9-3-5-10(18-2)6-4-9/h3-6,8,16H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFFLWIZIIFLOAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(SC1=O)C=NCC2=CC=C(C=C2)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{(E)-[(4-methoxybenzyl)amino]methylidene}-3-methyl-1,3-thiazolane-2,4-dione typically involves the condensation of 4-methoxybenzylamine with a thiazole derivative under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
5-{(E)-[(4-methoxybenzyl)amino]methylidene}-3-methyl-1,3-thiazolane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various electrophiles or nucleophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of thiazolane derivatives as anticancer agents. The compound 5-{(E)-[(4-methoxybenzyl)amino]methylidene}-3-methyl-1,3-thiazolane-2,4-dione has been investigated for its ability to inhibit cancer cell proliferation.
- Mechanism of Action : The thiazolane structure is known to interact with various biological targets, including microtubules. Compounds similar to this one have shown effectiveness in inhibiting tubulin polymerization, thereby disrupting cancer cell mitosis .
- Case Studies :
Antimicrobial Properties
The compound's thiazole moiety contributes to its antimicrobial properties. Research indicates that derivatives of thiazolane compounds can exhibit broad-spectrum antibacterial and antifungal activities.
- In Vitro Studies : Compounds derived from thiazolane structures were tested against Gram-positive and Gram-negative bacteria as well as fungi. Results indicated promising antimicrobial activity with minimal inhibitory concentrations (MICs) comparable to established antibiotics .
- Case Studies :
Data Tables
Mechanism of Action
The mechanism of action of 5-{(E)-[(4-methoxybenzyl)amino]methylidene}-3-methyl-1,3-thiazolane-2,4-dione involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit the activity of certain enzymes or proteins, leading to its antimicrobial or anticancer effects. The exact molecular pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazolidine-2,4-dione derivatives exhibit diverse biological activities influenced by substituents on the aromatic ring and the thiazolidine core. Below is a detailed comparison with structurally related analogs:
Structural Features
- Target Compound: 5-Position: (E)-[(4-Methoxybenzyl)amino]methylidene group. 3-Position: Methyl substituent.
- Analog 1: (Z)-3-(2-Aminoethyl)-5-(4-ethoxybenzylidene)thiazolidine-2,4-dione 5-Position: 4-Ethoxybenzylidene group. 3-Position: 2-Aminoethyl chain. Key Difference: Ethoxy substituent (vs. methoxy) and aminoethyl side chain, which may enhance solubility and kinase selectivity.
Analog 2 : 5-(3-Methoxybenzylidene)thiazolidine-2,4-dione (1d)
- 5-Position : 3-Methoxybenzylidene group.
- 3-Position : Unsubstituted.
- Key Difference : Meta-methoxy substituent reduces steric hindrance, correlating with higher lipid peroxidation inhibition (84.2%) compared to para-substituted analogs.
Analog 3 : 5-((1H-Indol-3-yl)methylene)thiazolidine-2,4-dione (1s)
- 5-Position : Indole-derived methylene group.
- Activity : 82.9% lipid peroxidation inhibition, attributed to aromatic π-π interactions.
Structure-Activity Relationships (SAR)
- Substituent Position : Para-substituted methoxy/ethoxy groups enhance activity compared to meta or ortho positions (e.g., 1d vs. 1m) .
- Amino Side Chains: Introduction of aminoethyl groups (e.g., Analog 1) improves selectivity for kinase targets but may reduce metabolic stability .
- Thiazolidine Core Modifications : Methyl substitution at the 3-position (target compound) versus unsubstituted cores (1d, 1m) may alter ring conformation and hydrogen-bonding capacity .
Biological Activity
5-{(E)-[(4-methoxybenzyl)amino]methylidene}-3-methyl-1,3-thiazolane-2,4-dione (CAS: 865658-86-2) is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The structure features a thiazolane ring, which is known for its biological significance, particularly in medicinal chemistry.
Anticancer Activity
Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Evaluation
A study assessing the cytotoxicity of thiazole derivatives found that compounds similar to this compound displayed selective concentration-dependent cytotoxic activities on several malignant cell lines. Notably:
- K562 Cells : IC50 values ranged from 8.5 µM to 14.9 µM.
- HeLa Cells : IC50 values ranged from 8.9 µM to 15.1 µM.
- MDA-MB-361 Cells : Some compounds exhibited higher cytotoxicity than cisplatin (IC50 = 21.5 µM) .
The mechanisms underlying this activity often involve the induction of apoptosis through both extrinsic and intrinsic pathways.
Antimicrobial Activity
Thiazole derivatives are also recognized for their antimicrobial properties. The compound's structural features suggest potential effectiveness against various pathogens.
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 50 µg/mL |
| Compound B | S. aureus | 30 µg/mL |
| Compound C | C. albicans | 25 µg/mL |
These findings indicate that derivatives with similar structures may possess significant antimicrobial activity, warranting further investigation into their mechanisms.
Enzyme Inhibition
Another area of interest is the enzyme inhibitory potential of thiazole derivatives. Research has shown that certain thiazolidine compounds can inhibit key enzymes involved in various biological processes.
Case Study: Tyrosinase Inhibition
A related study evaluated the enzyme inhibitory activity of thiazolidine derivatives against mushroom tyrosinase:
- Compound D showed an IC50 of 3.17 µM, significantly lower than the standard kojic acid (IC50 = 15.91 µM).
- The mechanism was identified as non-competitive inhibition with a Ki value of 1.5 µM .
This suggests that structural modifications in thiazole derivatives can enhance their enzyme inhibitory properties.
Q & A
Q. What are the optimized synthetic routes for preparing 5-{(E)-[(4-methoxybenzyl)amino]methylidene}-3-methyl-1,3-thiazolane-2,4-dione?
The compound can be synthesized via Knoevenagel condensation, where 3-methyl-1,3-thiazolane-2,4-dione reacts with 4-methoxybenzaldehyde derivatives under mild conditions. A green methodology using diisopropyl ethyl ammonium acetate (DIPEAc) as a catalyst/medium at room temperature yields moderate-to-high purity products with minimal isolation steps . Alternatively, Schiff base formation via condensation of aldehyde precursors with thiosemicarbazide under acidic conditions (e.g., ethanol/HCl) followed by cyclization is effective .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Key techniques include:
- 1H/13C NMR : To confirm the (E)-configuration of the methylidene group and substituent positions .
- HRMS : Validates molecular weight and fragmentation patterns .
- X-ray crystallography : Resolves structural ambiguities, such as bond angles and crystal packing. SHELX programs (e.g., SHELXL) are widely used for refinement .
Q. How can researchers ensure purity and assess potential synthetic byproducts?
Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization (DMF/ethanol) removes impurities. Analytical HPLC with UV detection at 254 nm monitors purity, while TLC (silica, iodine visualization) identifies byproducts .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of cyclization during synthesis?
Cyclization proceeds via acid-catalyzed intramolecular nucleophilic attack, where the 4-methoxybenzylamino group acts as a directing moiety. Computational studies (DFT) suggest that electron-donating methoxy groups stabilize transition states, favoring 5-membered ring formation over competing pathways .
Q. How do electronic and steric effects of substituents influence biological activity?
Structure-activity relationship (SAR) studies indicate:
- The 4-methoxy group enhances lipophilicity, improving membrane permeability.
- Methyl substitution at position 3 reduces steric hindrance, optimizing binding to enzymatic targets like phospholipase A2 .
- Comparative assays (e.g., enzyme inhibition IC50) using analogs with halide or nitro substituents reveal activity trends .
Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray)?
Discrepancies between solution-state NMR and solid-state X-ray data often arise from conformational flexibility. Strategies include:
Q. How can computational modeling predict reactivity under varying pH or solvent conditions?
Molecular dynamics (MD) simulations in explicit solvents (e.g., water, DMSO) model protonation states and solvation effects. Quantum mechanical calculations (e.g., COSMO-RS) predict stability trends, such as hydrolysis susceptibility in acidic media .
Q. What are the challenges in crystallizing this compound, and how are they addressed?
Common issues include:
- Disorder in the methylidene group : Mitigated by low-temperature (100 K) data collection and TWINABS for twin refinement .
- Poor crystal growth : Vapor diffusion (e.g., ether into DMF) improves crystal quality .
Q. How does the compound’s stability vary under oxidative or reductive conditions?
- Oxidation : The methoxybenzyl group undergoes demethylation to quinone derivatives under strong oxidants (e.g., KMnO4) .
- Reduction : Sodium borohydride reduces the methylidene bond, forming a saturated thiazolidine derivative. Stability studies (TGA/DSC) recommend inert storage (N2 atmosphere, −20°C) .
Q. What advanced techniques validate non-covalent interactions (e.g., hydrogen bonding) in crystal structures?
Hirshfeld surface analysis (CrystalExplorer) quantifies intermolecular interactions, while Bader’s AIM theory identifies critical bond paths. These methods confirm the role of N–H···O hydrogen bonds in stabilizing the crystal lattice .
Methodological Guidelines
- Contradictory Data Resolution : Cross-validate NMR, HRMS, and X-ray data. Use PLATON to check for missed symmetry or twinning .
- Reaction Optimization : Screen solvents (e.g., ethanol vs. acetonitrile) and catalysts (e.g., DIPEAc vs. piperidine) using Design of Experiments (DoE) .
- Safety Protocols : Follow OSHA guidelines for handling thiourea intermediates (e.g., PPE, fume hoods) due to potential toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
